3-methylquinolin-6-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylquinolin-6-ol hydrobromide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are known for their antimicrobial, antimalarial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylquinolin-6-ol hydrobromide typically involves the reaction of 3-methylquinolin-6-ol with hydrobromic acid. One common method for preparing 3-methylquinolin-6-ol is through the oxidation of 3,4-dihydroquinolinium salts . This process involves the reaction of aryldiazonium salts with alkenes in a nitrile solution, followed by oxidation to yield 3-hydroxyquinoline derivatives .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of heteropolyacids as catalysts in one-pot reactions, such as the Skraup and Doebner–Miller reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-methylquinolin-6-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of 3-methylquinolin-6-ol to its corresponding quinoline derivative.
Reduction: Reduction of quinoline derivatives to dihydroquinolines.
Substitution: Substitution reactions involving the replacement of functional groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include aryldiazonium salts, alkenes, nitriles, and oxidizing agents such as hydrogen peroxide or potassium permanganate . Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
3-methylquinolin-6-ol hydrobromide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-methylquinolin-6-ol hydrobromide involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase, leading to the inhibition of DNA synthesis and rapid bacterial death . This compound may also interact with other molecular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-methylquinolin-6-ol hydrobromide include other quinoline derivatives such as:
- 6-chloro-3-((Z)-(3-oxobenzofuran-2(3H)-ylidene)methyl)quinolin-2(1H)-one
- 3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one
- 3-((2-(4-hydroxybenzyl)-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
2680528-25-8 |
---|---|
Molekularformel |
C10H10BrNO |
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
3-methylquinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-4-8-5-9(12)2-3-10(8)11-6-7;/h2-6,12H,1H3;1H |
InChI-Schlüssel |
WBRPRLHQAMFOMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2)O)N=C1.Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.